1,4-Dithiane-2-carbothioamide
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Overview
Description
1,4-Dithiane-2-carbothioamide is an organic compound with the molecular formula C5H9NS3. It belongs to the class of dithiane derivatives, which are characterized by a six-membered ring structure containing two sulfur atoms.
Mechanism of Action
Target of Action
1,4-Dithiane-2-carbothioamide is a chemical compound that is primarily used as a building block in the synthesis of complex molecular architectures . It is a derivative of 1,4-dithianes, which are known for their specific heterocyclic reactivity that can be harnessed for the controlled synthesis of carbon–carbon bonds .
Mode of Action
The mode of action of this compound is based on its ability to form carbon–carbon bonds. This is achieved through the chemoselective cleavage or reduction of the sulfur-heterocycle to reveal a versatile C2-synthon . This process allows for the assembly of a wide array of complex molecular architectures, ranging from lipids and carbohydrates to various carbocyclic scaffolds .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of complex molecular structures. The compound’s ability to form carbon–carbon bonds plays a crucial role in these pathways . .
Result of Action
The result of the action of this compound is the formation of complex molecular architectures through the controlled synthesis of carbon–carbon bonds . This can lead to the creation of a wide array of molecular structures, including lipids, carbohydrates, and various carbocyclic scaffolds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dithiane-2-carbothioamide can be synthesized through several methods. One common approach involves the reaction of 1,4-dithiane-2,5-diol with cyanoacetamide in the presence of a base such as triethylamine. This reaction typically occurs in boiling ethanol and yields the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles to laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dithiane-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbon or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted dithiane derivatives.
Scientific Research Applications
1,4-Dithiane-2-carbothioamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex molecular architectures, including lipids, carbohydrates, and carbocyclic scaffolds.
Medicinal Chemistry: The compound’s unique structure allows for the synthesis of novel molecules with potential medicinal properties, making it valuable in drug discovery and development.
Chemical Storage: It is used in chemical storage applications due to its stability and reactivity.
Comparison with Similar Compounds
1,3-Dithiane: Another dithiane derivative with a different ring structure, commonly used as a protecting group in organic synthesis.
1,4-Dithiane: Similar to 1,4-Dithiane-2-carbothioamide but lacks the carbothioamide functional group.
Thiophene Derivatives: Compounds containing a five-membered ring with one sulfur atom, used in various chemical and medicinal applications.
Uniqueness: Its ability to undergo a wide range of chemical reactions makes it a versatile compound in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
1,4-dithiane-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS3/c6-5(7)4-3-8-1-2-9-4/h4H,1-3H2,(H2,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEOCLXOHFBGEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(CS1)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1535972-66-7 |
Source
|
Record name | 1,4-dithiane-2-carbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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